molecular formula C13H13ClN4OS2 B14120775 [(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea

[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea

Cat. No.: B14120775
M. Wt: 340.9 g/mol
InChI Key: CLFUHFKSQXLVCJ-CAOOACKPSA-N
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Description

[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur, chloroform, and carbon disulfide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfur and chloroform can produce thiocarbonyl surrogates, while the reaction with carbon disulfide can yield symmetrical and unsymmetrical thiourea derivatives .

Mechanism of Action

The mechanism of action of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea involves its interaction with molecular targets and pathways within biological systems. Thiourea derivatives are known to exert their effects through various mechanisms, including the inhibition of enzymes, modulation of oxidative stress, and interference with cellular signaling pathways . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea can be compared with other thiourea derivatives, such as N,N’-disubstituted thioureas and isothioureas . These compounds share similar structural features but differ in their specific substituents and biological activities. For example, N,N’-disubstituted thioureas are commonly used as organocatalysts and have applications in asymmetric catalysis . Isothioureas, on the other hand, are known for their tautomeric forms and unique reactivity . The uniqueness of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea lies in its specific structure and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C13H13ClN4OS2

Molecular Weight

340.9 g/mol

IUPAC Name

[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea

InChI

InChI=1S/C13H13ClN4OS2/c1-8(17-18-13(15)20)10-4-2-3-5-11(10)19-7-9-6-16-12(14)21-9/h2-6H,7H2,1H3,(H3,15,18,20)/b17-8+

InChI Key

CLFUHFKSQXLVCJ-CAOOACKPSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=CC=C1OCC2=CN=C(S2)Cl

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1OCC2=CN=C(S2)Cl

Origin of Product

United States

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